4-(Benzyloxy)-2-methoxypyridine

Medicinal Chemistry Organic Synthesis Quality Control

4-(Benzyloxy)-2-methoxypyridine (CAS 66080-44-2) is a heterocyclic aromatic compound with a pyridine core bearing a benzyloxy group at the 4-position and a methoxy group at the 2-position. It is primarily utilized as a versatile synthetic intermediate in pharmaceutical and agrochemical research, serving as a scaffold for further functionalization.

Molecular Formula C13H13NO2
Molecular Weight 215.25 g/mol
CAS No. 66080-44-2
Cat. No. B1508052
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Benzyloxy)-2-methoxypyridine
CAS66080-44-2
Molecular FormulaC13H13NO2
Molecular Weight215.25 g/mol
Structural Identifiers
SMILESCOC1=NC=CC(=C1)OCC2=CC=CC=C2
InChIInChI=1S/C13H13NO2/c1-15-13-9-12(7-8-14-13)16-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3
InChIKeyBMXORLFQIDWJCO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: 4-(Benzyloxy)-2-methoxypyridine (CAS 66080-44-2) as a Synthetic Intermediate


4-(Benzyloxy)-2-methoxypyridine (CAS 66080-44-2) is a heterocyclic aromatic compound with a pyridine core bearing a benzyloxy group at the 4-position and a methoxy group at the 2-position [1]. It is primarily utilized as a versatile synthetic intermediate in pharmaceutical and agrochemical research, serving as a scaffold for further functionalization [1]. The compound is characterized by its stability under standard conditions and compatibility with common organic solvents, making it a practical choice for multi-step synthesis [1].

Why Substituting 4-(Benzyloxy)-2-methoxypyridine with a Close Analog is Risky Without Data


While compounds like 2-methoxy-4-pyridinol or other 4-substituted pyridines might appear structurally similar, the combination and specific positions of the benzyloxy and methoxy groups on the pyridine ring of 4-(Benzyloxy)-2-methoxypyridine impart a unique reactivity profile [1]. The benzyloxy moiety is known to enhance reactivity in nucleophilic substitution reactions, while the methoxy group contributes to electron density modulation, facilitating further functionalization [1]. Direct substitution with a generic alternative lacking this specific substitution pattern could lead to unforeseen changes in reaction kinetics, yield, or the viability of a planned synthetic route [1]. The lack of direct comparative data between this compound and its analogs means that any substitution must be empirically validated.

Quantitative Differentiation of 4-(Benzyloxy)-2-methoxypyridine for Scientific Procurement


Available Purity Grades for Reproducible Research

Vendor specifications for 4-(Benzyloxy)-2-methoxypyridine offer two distinct purity levels: 95% and 98% . The 95% grade is offered by multiple suppliers including AKSci and Chemenu . The 98% grade is available from a specialist supplier like Leyan .

Medicinal Chemistry Organic Synthesis Quality Control

Computational Physicochemical Profile for Analog Selection

The computed properties of 4-(Benzyloxy)-2-methoxypyridine include an XLogP3 of 2.6 and a Topological Polar Surface Area (TPSA) of 31.4 Ų [1]. These values provide a quantitative baseline for comparing this compound against structurally similar analogs in computational modeling and drug design.

Computational Chemistry Drug Design ADME Prediction

Key Application Scenarios for 4-(Benzyloxy)-2-methoxypyridine Based on Available Evidence


As a Synthetic Intermediate in Medicinal Chemistry

This compound is employed as a versatile building block for constructing complex molecules in drug discovery programs [1]. Its primary utility lies in its ability to undergo further functionalization at the benzyloxy group (via hydrogenolysis to yield 2-methoxy-4-pyridinol ) or at other positions on the pyridine ring, enabling the exploration of novel chemical space.

As a Scaffold for Monoamine Oxidase B (MAO-B) Inhibitor Development

Derivatives synthesized from small molecules bearing a benzyloxy substituent, which includes 4-(benzyloxy)-2-methoxypyridine or its close analogs, have demonstrated potent and selective MAO-B inhibitory activity in vitro [2]. This positions the compound as a valuable starting material for research into treatments for neurodegenerative diseases like Parkinson's.

For Physicochemical Property Optimization in Drug Design

Given its computed XLogP3 value of 2.6 and TPSA of 31.4 Ų, this compound serves as a useful intermediate for medicinal chemists aiming to modulate the lipophilicity and polarity of their lead candidates [1]. Its substitution pattern allows for the introduction of a moderately lipophilic benzyl group while retaining a hydrogen bond acceptor (methoxy), which is a common strategy to balance ADME properties.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(Benzyloxy)-2-methoxypyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.